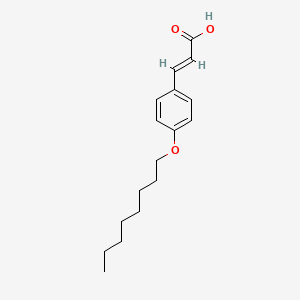

4-(Octyloxy)cinnamic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic carboxylic acid derivatives. The compound is officially designated as (2E)-3-[4-(octyloxy)phenyl]prop-2-enoic acid, reflecting its trans-configurated double bond geometry and the para-substitution pattern on the phenyl ring. Alternative systematic names include (E)-3-(4-octoxyphenyl)prop-2-enoic acid and 3-[4-(octyloxy)phenyl]acrylic acid, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The compound possesses multiple Chemical Abstracts Service registry numbers, with 55379-97-0 and 99196-58-4 being the most frequently cited identifiers. This dual registration likely reflects different stereochemical considerations or registration contexts within chemical databases. The molecular formula C₁₇H₂₄O₃ indicates seventeen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 276.376 atomic mass units.

Systematic identification through computational descriptors provides additional structural clarity. The International Chemical Identifier string InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19)/b13-10+ specifically encodes the stereochemical configuration and connectivity patterns. The corresponding InChI Key KAMZUSZBMGHSEB-JLHYYAGUSA-N serves as a unique molecular identifier for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O clearly delineates the octyl chain attachment through an ether linkage to the para position of the phenyl ring, followed by the characteristic cinnamic acid backbone with trans stereochemistry. This systematic approach to nomenclature ensures unambiguous identification across different chemical databases and research contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the combined influence of the rigid cinnamic acid backbone and the flexible octyl chain substituent. The core structure maintains the characteristic planar configuration of cinnamic acid derivatives, with the carboxylic acid group, vinyl linker, and aromatic ring existing in a predominantly coplanar arrangement. This planarity facilitates optimal π-electron delocalization across the conjugated system, contributing to the compound's electronic properties and potential for intermolecular interactions.

The octyloxy substituent introduces significant conformational flexibility through its eight-carbon aliphatic chain. Computational studies and experimental observations suggest that this chain adopts various conformational states, ranging from fully extended to partially folded configurations. The ether linkage connecting the octyl chain to the aromatic ring provides a degree of rotational freedom while maintaining directional preferences based on steric and electronic considerations.

Conformational analysis reveals that the compound can exist in multiple low-energy conformations, with the octyl chain exhibiting both trans and gauche arrangements along its carbon-carbon bonds. The preferred conformations depend on environmental factors including temperature, solvent interactions, and intermolecular forces in the solid state. Photoisomerization studies demonstrate that the compound undergoes E-Z isomerization under ultraviolet irradiation, indicating additional conformational possibilities around the vinyl double bond.

The molecular geometry significantly influences the compound's mesogenic properties, with different conformations contributing to distinct liquid crystalline phases. Research indicates that the balance between the rigid aromatic core and flexible alkyl chain creates favorable conditions for cholesteric and twisted grain boundary phases in chiral derivatives. The conformational dynamics of the octyl chain play a crucial role in determining phase transition temperatures and the stability of various mesophases.

Crystallographic Data and Solid-State Arrangement

The crystallographic characteristics of this compound reflect the complex interplay between intermolecular hydrogen bonding, van der Waals interactions, and aromatic stacking forces. While comprehensive single-crystal diffraction data for this specific compound remains limited in the available literature, related cinnamic acid derivatives provide insights into likely solid-state arrangements and packing motifs.

The carboxylic acid functionality serves as the primary site for hydrogen bonding interactions, typically forming dimeric structures through complementary carboxylic acid pairs. These hydrogen-bonded dimers create the fundamental building blocks for higher-order crystalline arrangements, with the octyloxy chains extending into the interstitial spaces between aromatic layers. The extended alkyl chains contribute to the overall lattice parameters through van der Waals interactions and may adopt interdigitated arrangements to maximize packing efficiency.

Crystallographic studies of similar octyloxy-substituted aromatic compounds suggest that the solid-state structure likely exhibits layered arrangements with alternating polar and nonpolar regions. The aromatic cinnamic acid cores congregate to form polar layers stabilized by hydrogen bonding and π-π stacking interactions, while the octyl chains create nonpolar layers that provide thermal insulation and conformational flexibility.

The melting behavior and thermal transitions observed in differential scanning calorimetry studies indicate complex phase relationships in the solid state. Multiple thermal events suggest the presence of different crystalline polymorphs or the existence of intermediate mesophases prior to complete melting. X-ray diffraction measurements reveal characteristic diffraction patterns consistent with layered structures and provide insight into the d-spacing values associated with different structural arrangements.

Temperature-dependent crystallographic studies demonstrate that the compound undergoes structural rearrangements as temperature increases, with the octyl chains exhibiting increasing conformational disorder prior to phase transitions. These observations support the formation of intermediate phases between the crystalline solid and isotropic liquid states, characteristic of thermotropic liquid crystalline behavior.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is dominated by the extended π-electron system encompassing the aromatic ring, vinyl double bond, and carbonyl group of the carboxylic acid functionality. This conjugated system creates a delocalized molecular orbital framework that significantly influences the compound's optical, electronic, and chemical properties. The highest occupied molecular orbital typically resides on the aromatic ring system with significant contribution from the oxygen atoms, while the lowest unoccupied molecular orbital extends across the entire conjugated framework.

The octyloxy substituent exerts both inductive and mesomeric effects on the electronic structure through its electron-donating properties. The ether oxygen atom contributes lone pair electrons that can participate in resonance interactions with the aromatic π-system, leading to increased electron density on the phenyl ring and enhanced nucleophilicity at the para position. This electronic modification influences the compound's reactivity patterns and contributes to its biological activity profile.

Computational molecular orbital calculations reveal that the presence of the octyloxy group raises the energy of the highest occupied molecular orbital relative to unsubstituted cinnamic acid, resulting in reduced ionization potential and enhanced electron-donating capacity. The lowest unoccupied molecular orbital energy remains relatively unchanged, leading to a decreased highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap and corresponding bathochromic shift in electronic absorption spectra.

The electronic structure facilitates various photochemical processes, including the documented E-Z isomerization under ultraviolet irradiation. The absorption of photons promotes electrons from bonding to antibonding molecular orbitals, weakening the carbon-carbon double bond and enabling rotational processes that lead to geometric isomerization. The efficiency of these photochemical processes depends on the specific orbital configurations and the availability of non-radiative decay pathways.

Properties

IUPAC Name |

3-(4-octoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMZUSZBMGHSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385273 | |

| Record name | 3-(4-octoxyphenyl)prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-97-0 | |

| Record name | 3-(4-octoxyphenyl)prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Octyloxy)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of aromatic aldehydes with malonic acid in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Octyloxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

4-(Octyloxy)cinnamic acid has been studied for its diverse applications in various domains:

Organic Synthesis

- Versatile Building Block : It serves as a key intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

- Synthetic Methods : Common methods for synthesizing this compound include the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base.

Biological Studies

- Biochemical Pathways : This compound is involved in the phenylpropanoid pathway, which is crucial for synthesizing various bioactive compounds. It interacts with multiple biological targets, influencing cellular functions and metabolic pathways related to disease processes .

- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage .

Pharmacological Potential

- Antimicrobial Activity : Demonstrates broad-spectrum antimicrobial effects against bacteria and fungi. Studies indicate that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Properties : In vitro studies have shown that this compound can inhibit cell migration and proliferation in cancer cell lines such as B16-F10 (melanoma) and MCF-7 (breast cancer), suggesting its potential as a therapeutic agent .

Anticancer Activity

A study evaluated the effects of this compound on B16-F10 melanoma cells. The compound significantly inhibited cell proliferation and migration, reducing invasion by over 80% at optimal concentrations. This highlights its potential as an effective anticancer agent.

Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were tested against multiple bacterial strains. The results indicated potent activity with MIC values that suggest it could serve as a viable alternative to existing antibiotics .

Mechanism of Action

The mechanism of action of 4-(Octyloxy)cinnamic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can interact with enzymes and receptors involved in various biological processes. .

Pathways Involved: The pathways affected by this compound include oxidative stress pathways, where it acts as an antioxidant, and signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(octyloxy)cinnamic acid with key cinnamic acid derivatives, emphasizing substituent effects:

Key Research Findings

Proton Pump Inhibition: Methoxy and dimethylamino derivatives exhibit significant H+/K+-ATPase inhibition, a mechanism critical for antacid activity. The octyloxy derivative’s bulky substituent may sterically hinder enzyme interaction, reducing efficacy compared to smaller analogs .

Antioxidant Potential: Phenolic derivatives (e.g., 3,4-dihydroxycinnamic acid) dominate radical scavenging due to hydroxyl groups.

Applications in Materials : Long alkyl chains (e.g., octyloxy) are leveraged in liquid crystals and surfactants. 4-Octyloxybenzoic acid, a structural analog, is used in mesophase studies, hinting at similar applications for this compound .

Biological Activity

4-(Octyloxy)cinnamic acid is a derivative of cinnamic acid, which has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its octyloxy substituent, exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is structurally defined as follows:

- Chemical Formula: CHO

- Molecular Weight: 286.43 g/mol

- IUPAC Name: 4-(octyloxy)-3-phenylprop-2-enoic acid

The presence of the octyloxy group enhances the lipophilicity of the compound, which may influence its biological interactions and pharmacokinetic properties.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases.

- Anticancer Activity: The compound has shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity: It exhibits inhibitory effects against various bacterial and fungal strains.

- Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing cytokine production.

Antioxidant Activity

Research indicates that derivatives of cinnamic acid possess strong antioxidant properties. A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on several cancer cell lines. In a comparative study:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.5 | |

| A549 (Lung) | 18.7 |

These findings suggest that the compound exhibits significant cytotoxicity, particularly against cervical and breast cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. The results are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

The compound demonstrated promising antibacterial and antifungal activities, suggesting its potential application in treating infections .

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This indicates its potential role as an anti-inflammatory agent .

Case Studies

- Cytotoxicity Study : A study focused on the cytotoxic effects of various cinnamic acid derivatives, including this compound, revealed that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to increased lipophilicity and better membrane penetration .

- In Vivo Evaluation : In an animal model, administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The compound was well-tolerated with no significant toxicity observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Octyloxy)cinnamic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification or coupling reactions. For example, 4-(Octyloxy)benzoic acid derivatives (structurally similar) are prepared using reagents like 4-(octyloxy)benzoyl chloride and cinnamic acid derivatives under controlled conditions. Reaction optimization involves adjusting temperature (e.g., 60–80°C), solvent choice (e.g., anhydrous dichloromethane), and catalysts (e.g., DMAP). Purity (>98%) is achievable through recrystallization or column chromatography, validated by HPLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, particularly the octyloxy chain and cinnamate moiety. FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. GC-MS is suitable for volatile derivatives .

- Thermal Analysis : DSC/TGA evaluates melting points and thermal stability, critical for applications in materials science .

Q. How do solubility and stability impact experimental design with this compound?

- Methodology : Solubility in organic solvents (e.g., DMSO, chloroform) dictates formulation for biological assays. Stability tests under varying pH, temperature, and light exposure are essential. For instance, degradation products (e.g., oxidized derivatives) are monitored via LC-MS. Storage at –20°C in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodology : Discrepancies (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Cross-validate findings using:

- Dose-response curves to establish efficacy thresholds.

- Orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression).

- Computational modeling (e.g., molecular docking to predict target interactions) .

Q. What structure-property relationships govern this compound’s performance in liquid crystal applications?

- Methodology : The octyloxy chain enhances mesogenic behavior by promoting molecular alignment. Use:

- Polarized Optical Microscopy (POM) to observe phase transitions.

- X-ray diffraction to analyze smectic/nematic ordering.

- DFT calculations to correlate substituent effects (e.g., electron-withdrawing groups) with dielectric properties .

Q. How can this compound be evaluated as a drug precursor in pharmacokinetic studies?

- Methodology :

- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic liability.

- Permeability : Caco-2 cell models predict intestinal absorption.

- Prodrug activation : Hydrolysis studies under physiological conditions (pH 7.4, 37°C) quantify release of active moieties .

Methodological Considerations

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential irritancy (per SDS guidelines) .

- Ethical Compliance : Adhere to institutional guidelines for biological and environmental disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.